molecular formula C7H5N3OS B13661462 Thieno[2,3-d]pyrimidine-6-carboxamide

Thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B13661462
M. Wt: 179.20 g/mol
InChI Key: GKPIFULDHDHNBW-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a carboxamide group at the 6-position. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Thieno[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Properties

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

IUPAC Name

thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C7H5N3OS/c8-6(11)5-1-4-2-9-3-10-7(4)12-5/h1-3H,(H2,8,11)

InChI Key

GKPIFULDHDHNBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC=C21)C(=O)N

Origin of Product

United States

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